Cyclopentanecarboxylic acid, 1-decyl-
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Overview
Description
Cyclopentanecarboxylic acid, 1-decyl- is an organic compound that features a cyclopentane ring with a carboxylic acid group and a decyl chain attached
Preparation Methods
The synthesis of cyclopentanecarboxylic acid, 1-decyl- can be achieved through several methods:
Palladium-Catalyzed Hydrocarboxylation: This method involves the reaction of cyclopentene with carbon monoxide and water in the presence of a palladium catalyst to form cyclopentanecarboxylic acid.
Base-Induced Ring Contraction: Another approach involves the base-induced ring contraction of 2-chlorocyclohexanone to form methyl cyclopentanecarboxylate, which can be hydrolyzed to yield cyclopentanecarboxylic acid.
Chemical Reactions Analysis
Cyclopentanecarboxylic acid, 1-decyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo substitution reactions where the carboxylic acid group is replaced by other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium).
Scientific Research Applications
Cyclopentanecarboxylic acid, 1-decyl- has several scientific research applications:
Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, including anti-inflammatory agents and other therapeutic compounds.
Fragrances: The compound is used as a building block in the creation of complex scents for the fragrance industry.
Organic Synthesis: It is employed as a starting material in various synthetic transformations in organic chemistry research.
Dyes: The compound finds application in the synthesis of dyes used in different industries.
Mechanism of Action
The mechanism of action of cyclopentanecarboxylic acid, 1-decyl- involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The decyl chain can affect the compound’s hydrophobicity and membrane permeability, impacting its biological activity.
Comparison with Similar Compounds
Cyclopentanecarboxylic acid, 1-decyl- can be compared with other similar compounds such as:
Cyclopentanecarboxylic Acid: Lacks the decyl chain, making it less hydrophobic and potentially less effective in certain applications.
Cyclohexanecarboxylic Acid: Contains a six-membered ring instead of a five-membered ring, which can influence its chemical reactivity and physical properties.
Cyclopentylacetic Acid: Has an acetic acid group instead of a carboxylic acid group, leading to different chemical behavior and applications.
These comparisons highlight the unique structural features and potential advantages of cyclopentanecarboxylic acid, 1-decyl- in various applications.
Properties
CAS No. |
122098-86-6 |
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Molecular Formula |
C16H30O2 |
Molecular Weight |
254.41 g/mol |
IUPAC Name |
1-decylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-12-16(15(17)18)13-10-11-14-16/h2-14H2,1H3,(H,17,18) |
InChI Key |
XAIJALYVQWFVSW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1(CCCC1)C(=O)O |
Origin of Product |
United States |
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